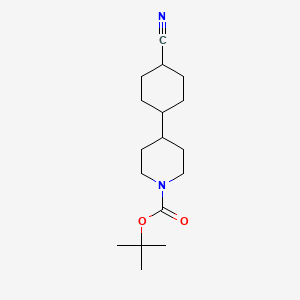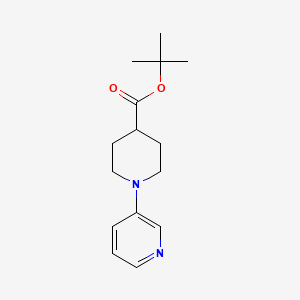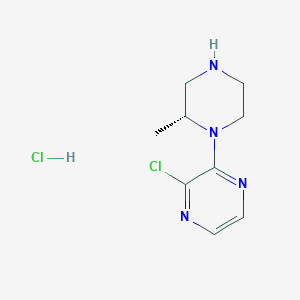
3-Amino-1-benzylpyrrolidine-3-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-benzylpyrrolidine-3-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C12H16N2O2·HCl It is a derivative of pyrrolidine, featuring an amino group, a benzyl group, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.
Amination: The amino group can be introduced through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where a suitable precursor is reacted with carbon dioxide or a carboxylating agent.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the above synthetic routes for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amino group or the benzyl group is oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the benzyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products
Oxidation: Oxidation of the amino group can yield nitroso or nitro derivatives, while oxidation of the benzyl group can yield benzaldehyde or benzoic acid.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.
Substitution: Substitution reactions can yield a variety of derivatives, depending on the substituent introduced.
Applications De Recherche Scientifique
3-Amino-1-benzylpyrrolidine-3-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1-benzylpyrrolidine-3-carboxylic acid: The free base form of the compound, without the hydrochloride salt.
3-Amino-1-phenylpyrrolidine-3-carboxylic acid: A similar compound with a phenyl group instead of a benzyl group.
3-Amino-1-methylpyrrolidine-3-carboxylic acid: A similar compound with a methyl group instead of a benzyl group.
Uniqueness
3-Amino-1-benzylpyrrolidine-3-carboxylic acid hydrochloride is unique due to the presence of the benzyl group, which imparts specific chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications compared to its free base form or other similar compounds.
Propriétés
Numéro CAS |
1319059-84-1 |
|---|---|
Formule moléculaire |
C12H17ClN2O2 |
Poids moléculaire |
256.73 g/mol |
Nom IUPAC |
3-amino-1-benzylpyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H16N2O2.ClH/c13-12(11(15)16)6-7-14(9-12)8-10-4-2-1-3-5-10;/h1-5H,6-9,13H2,(H,15,16);1H |
Clé InChI |
IRXCXBGNSDRTIV-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1(C(=O)O)N)CC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[2,5-Bis(4-fluorophenyl)-3-thienyl]-1H-tetrazole](/img/structure/B11925949.png)







![Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)benzoate](/img/structure/B11926004.png)



